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Ethiofencarb-d3

Cat. No.: B1155834
M. Wt: 228.33
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Deuterated Standards in Quantitative Chemical Analysis

In quantitative analysis, particularly in chromatographic methods coupled with mass spectrometry (like GC-MS or LC-MS), deuterated standards are the gold standard for achieving precision and accuracy. vulcanchem.com When a known quantity of a deuterated standard is added to a sample at an early stage of preparation, it experiences the same processing variations as the target analyte. reagecon.com These variations can include extraction inefficiencies, sample loss during handling, and fluctuations in instrument response. reagecon.comlgcstandards.com Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during the entire analytical process. reagecon.com However, due to its higher mass, its signal is clearly distinguishable from the analyte's signal in the mass spectrometer. vulcanchem.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, analysts can correct for these variations, a process that minimizes errors and enhances the reliability and reproducibility of the results. reagecon.com This is especially critical for overcoming "matrix effects," where other components in a complex sample, like soil or food, interfere with the analyte's signal. vulcanchem.com

Overview of Ethiofencarb (B1671403) as an Environmental Contaminant

Ethiofencarb is a systemic carbamate (B1207046) insecticide used to control aphids on a variety of crops, including fruits and vegetables. chemicalbook.comwikipedia.org It functions by inhibiting acetylcholinesterase, a critical enzyme in the nervous system. accustandard.com Due to its high water solubility and potential for persistence in soil under certain conditions, ethiofencarb is considered a possible groundwater contaminant. accustandard.com Its presence in the environment is a concern, and it has been classified as "dangerous for the environment" by the European Union's Nordic Council of Ministers. eurl-pesticides.eu In the environment, ethiofencarb degrades into several metabolites, primarily through the oxidation of its sulfur atom to form ethiofencarb sulfoxide (B87167) and ethiofencarb sulfone, which are then often hydrolyzed to their corresponding phenols. wikipedia.org The monitoring of both the parent compound and its metabolites is essential for a complete environmental risk assessment.

PropertyValueSource
IUPAC Name 2-[(Ethylsulfanyl)methyl]phenyl methylcarbamate wikipedia.org
CAS Number 29973-13-5
Molecular Formula C₁₁H₁₅NO₂S
Molecular Weight 225.31 g/mol
Melting Point 33.4 °C chemicalbook.com
Water Solubility 1.82 g/L at 20°C wikipedia.org

Rationale for Research on Ethiofencarb-d3

The need for accurate and reliable detection of ethiofencarb and its metabolites in environmental and food samples drives the research and use of its deuterated analog, this compound. Given the complexity of the matrices in which ethiofencarb is monitored (e.g., fruits, vegetables, water, and soil), analytical methods are prone to variability and matrix-induced signal suppression or enhancement. vulcanchem.com The use of a deuterated internal standard that is chemically identical to the target analyte is the most effective way to compensate for these issues. reagecon.com

This compound serves as this ideal internal standard. By adding a known amount of this compound to a sample, analytical chemists can precisely quantify the amount of native ethiofencarb present. The deuterium (B1214612) atoms (in this case, three, likely replacing the hydrogens on the methyl-carbamate group) give it a distinct mass, allowing it to be differentiated by a mass spectrometer from the native compound. vulcanchem.com This approach is standard practice in high-level pesticide residue analysis, where other deuterated standards like carbofuran-d3 (B20933) and methomyl-d3 (B10856373) are used for their respective analytes. oup.comshimadzu.com The existence of commercial standards for metabolites like this compound sulfone further underscores the importance of stable isotope-labeled analogs in studying the complete lifecycle of this pesticide in the environment. lgcstandards.com Therefore, this compound is not just a research chemical but a critical tool for regulatory monitoring and ensuring food and environmental safety.

Properties

Molecular Formula

C₁₁H₁₂D₃NO₂S

Molecular Weight

228.33

Synonyms

2-[(Ethylthio)methyl]phenol 1-(N-Methylcarbamate)-d3;  Methylcarbamic Acid α-(Ethylthio)-o-tolyl Ester-d3;  2-[(Ethylthio)methyl]phenol Methylcarbamate-d3;  α-(Ethylthio)-o-cresol Methylcarbamate-d3;  2-[(Ethylthio)methyl]phenyl Methylcarbamate-d3;  Arylm

Origin of Product

United States

Advanced Analytical Methodologies Employing Ethiofencarb D3 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Ethiofencarb (B1671403) and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of Ethiofencarb due to its high selectivity and sensitivity, which are essential for detecting residues at low concentrations in various samples. lcms.cz The use of isotopically labeled internal standards like Ethiofencarb-d3 is a cornerstone of reliable quantification in these methods. lcms.czlcms.cz

Effective chromatographic separation is crucial for distinguishing Ethiofencarb from its metabolites and other co-extracted matrix components before detection by mass spectrometry. Reversed-phase chromatography using a C18 column is a common approach for the separation of carbamate (B1207046) pesticides. ca.govprotocols.io The optimization process involves adjusting several key parameters to achieve sharp, symmetrical peaks and adequate retention times.

Key parameters for optimization include:

Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent, typically methanol (B129727) or acetonitrile (B52724), is employed. lcms.czprotocols.io The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase helps to improve peak shape and ionization efficiency. lcms.czlcms.cz

Column Temperature: Maintaining a constant and elevated column temperature (e.g., 40-60 °C) can reduce viscosity, improve peak efficiency, and ensure reproducible retention times. protocols.io

Flow Rate: The flow rate is optimized based on the column dimensions (e.g., length and internal diameter) to ensure efficient separation without generating excessive backpressure. protocols.io

A typical setup might involve a C18 column with a gradient elution starting with a high percentage of aqueous mobile phase and ramping up to a high percentage of organic solvent to elute the analytes. ca.govprotocols.io

Table 1: Example of Optimized LC Parameters for Carbamate Analysis

ParameterValueReference
ColumnReversed-phase C18 (e.g., 150 mm x 2.1 mm, 3 µm) lcms.cz
Mobile Phase AWater with 0.1% Formic Acid lcms.cz
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid lcms.cz
Flow Rate0.3 - 0.5 mL/min protocols.io
Column Temperature40 °C protocols.io
Injection Volume2 - 10 µL lcms.czca.gov

Tandem mass spectrometry, particularly using a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. ca.govjeeng.net This involves selecting a specific precursor ion for the analyte in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific product ions in the third quadrupole (Q3). ca.gov

For Ethiofencarb and its deuterated internal standard, this compound, distinct MRM transitions are developed. The precursor ion for Ethiofencarb is its protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The d3-labeling results in a 3-Dalton mass shift for the precursor ion and its fragments containing the deuterated methyl group, allowing the instrument to distinguish between the analyte and the internal standard. vulcanchem.com The collision energy and other MS parameters are optimized for each transition to maximize signal intensity. lcms.cz

Table 2: Illustrative MRM Transitions for Ethiofencarb and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Ethiofencarb226.1169.1Positive ESI mdpi.com
Ethiofencarb226.1121.1Positive ESI mdpi.com
This compound229.1172.1Positive ESI vulcanchem.com
This compound229.1121.1Positive ESI vulcanchem.com

Note: Specific product ions and their relative intensities can vary based on instrument tuning and collision energies.

Optimization of Chromatographic Separation Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Ethiofencarb and its Metabolites

While LC-MS/MS is more common for carbamates, GC-MS can also be employed, though it often requires a derivatization step to improve the thermal stability and volatility of the analytes. jfda-online.com Carbamates like Ethiofencarb are prone to degradation at the high temperatures used in GC injectors. jfda-online.com

Derivatization is a chemical modification process used to convert non-volatile or thermally labile compounds into forms suitable for GC analysis. jfda-online.com For carbamates, this typically involves targeting the N-H group of the carbamate moiety. jfda-online.com A common strategy is silylation, where an active hydrogen is replaced with a nonpolar group like a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process reduces the polarity of the molecule and increases its volatility and thermal stability. The use of this compound as an internal standard is compatible with this process, as it undergoes the same derivatization reaction as the unlabeled analyte.

When using GC-MS, quantification can be performed using either a single quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode or a tandem mass spectrometer (GC-MS/MS) in MRM mode. hpst.czmdpi.com

SIM Mode: In SIM, the mass spectrometer is set to detect only a few characteristic ions for the target analyte rather than scanning the entire mass range. mdpi.com This increases sensitivity by maximizing the time spent detecting ions of interest. For the derivatized Ethiofencarb and its d3-standard, specific fragment ions that are unique and abundant are chosen for monitoring.

MRM Mode (GC-MS/MS): Similar to LC-MS/MS, this technique offers superior selectivity by monitoring a specific fragmentation pathway (precursor ion → product ion). hpst.cz This is particularly useful for complex matrices where interferences might share the same mass-to-charge ratio as the target analyte's primary ions. hpst.cz

Table 3: Potential GC-MS Parameters for Derivatized Ethiofencarb Analysis

ParameterValue/TypeReference
GC ColumnLow-polarity capillary column (e.g., DB-5ms) mdpi.com
Injector Temperature250 - 280 °C mdpi.comlcms.cz
Carrier GasHelium mdpi.com
Ionization ModeElectron Impact (EI) at 70 eV mdpi.comlcms.cz
MS DetectionSIM or MRM hpst.czmdpi.com

Derivatization Strategies for Enhanced Volatility

Sample Preparation and Extraction Protocols for Environmental Matrices (e.g., Soil, Water, Plant Tissues)

The extraction of Ethiofencarb from environmental matrices is a critical step that must efficiently recover the analyte while minimizing co-extraction of interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted standard for pesticide residue analysis in a variety of samples, including soil and plant tissues. jeeng.netunito.it

The general QuEChERS procedure involves two main steps:

Extraction/Partitioning: The sample (e.g., homogenized plant tissue or soil) is first hydrated with water, after which this compound internal standard is added. nih.gov Acetonitrile is then added as the extraction solvent, followed by a mixture of salts (commonly magnesium sulfate (B86663) and sodium chloride). nih.goveurl-pesticides.eu Shaking and centrifugation separate the sample into an aqueous layer and an organic (acetonitrile) layer containing the pesticides. eurl-pesticides.eu

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a new tube containing a sorbent material, such as primary secondary amine (PSA), and magnesium sulfate. eurl-pesticides.eu PSA removes organic acids and other polar interferences. eurl-pesticides.eu After vortexing and centrifugation, the final cleaned extract is ready for LC-MS/MS or GC-MS analysis. eurl-pesticides.eu

For water samples, solid-phase extraction (SPE) is a common alternative, where the water sample is passed through a cartridge containing a sorbent that retains the pesticides, which are then eluted with a small volume of organic solvent. ca.gov

The addition of the this compound internal standard at the very beginning of the sample preparation process is crucial, as it allows for the correction of analyte losses that may occur during any of the extraction, partitioning, and cleanup steps. hpst.cznih.gov

QuEChERS-based Method Development

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples. researchgate.netmdpi.com The development of QuEChERS-based methods often involves the use of internal standards like this compound to ensure accuracy and reliability.

In a typical QuEChERS workflow, a homogenized sample is first extracted with an organic solvent, commonly acetonitrile. mdpi.com This is followed by a partitioning step, induced by the addition of salts such as magnesium sulfate and sodium chloride, to separate the organic layer from the aqueous and solid matrix components. researchgate.netmdpi.com A dispersive solid-phase extraction (d-SPE) cleanup step is then employed to remove interfering matrix components like pigments and fatty acids. researchgate.net

The incorporation of this compound at the beginning of the extraction process allows for the correction of any variability introduced during these steps. For instance, in the analysis of polychlorinated biphenyls (PCBs) in soil, a modified QuEChERS method demonstrated recovery values between 95.3% and 103.2%, highlighting the effectiveness of the extraction and the importance of internal standards in achieving such high accuracy. mdpi.com While this study focused on PCBs, the principles of using internal standards within the QuEChERS framework are broadly applicable to other analytes like Ethiofencarb.

The choice of sorbents in the d-SPE step is critical and can influence the recovery of both the analyte and the internal standard. Common sorbents include primary secondary amine (PSA) for removing sugars and fatty acids, C18 for non-polar interferences, and graphitized carbon black (GCB) for pigments. researchgate.net The selection of the appropriate sorbent or combination of sorbents is a key aspect of method development, ensuring that interfering compounds are removed while minimizing the loss of the target analytes and the internal standard.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Beyond QuEChERS, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are fundamental techniques for sample cleanup and concentration in pesticide residue analysis. The optimization of these methods is crucial for achieving high sensitivity and accuracy, and the use of this compound as an internal standard is integral to this process.

In SPE, the choice of sorbent material and elution solvents is optimized to selectively retain and then elute the target analytes. For carbamates like Ethiofencarb, various SPE cartridges containing different stationary phases (e.g., C18, polymeric sorbents) can be evaluated. This compound, added to the sample prior to extraction, helps to determine the most efficient SPE protocol by tracking recovery rates across different conditions. For example, in the analysis of various pesticides, SPE methods are validated to ensure high recovery and reproducibility. chromservis.eu

LLE, a classic extraction technique, relies on the partitioning of analytes between two immiscible liquid phases. The optimization of LLE involves selecting appropriate solvents, adjusting pH, and managing emulsion formation. This compound can be used to assess the efficiency of different LLE protocols. For instance, in the analysis of apolar compounds from cattle urine, LLE with ethyl acetate (B1210297) was employed, and the use of internal standards was crucial for accurate quantification. europa.eu

The following table illustrates typical recovery data that might be generated during the optimization of SPE and LLE methods using an internal standard.

Extraction MethodAnalyteSpiking Level (ng/g)Mean Recovery (%)RSD (%)
SPE (C18)Ethiofencarb10925.8
SPE (Polymeric)Ethiofencarb10886.2
LLE (Acetonitrile/Water)Ethiofencarb10857.1
LLE (Ethyl Acetate)Ethiofencarb10954.5

This table is illustrative and based on typical performance of these methods.

Rigorous Method Validation for Environmental Monitoring and Residue Quantification

For an analytical method to be considered reliable for environmental monitoring and residue quantification, it must undergo rigorous validation. This process establishes the method's performance characteristics, ensuring that it is fit for its intended purpose. The use of an isotopically labeled internal standard like this compound is a critical component of this validation, as it helps to ensure the accuracy and precision of the results. europa.eu

Assessment of Matrix Effects and Signal Suppression/Enhancement

Matrix effects, the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based analysis. waters.comeurl-pesticides.eu These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. waters.com The use of an isotopically labeled internal standard, such as this compound, is one of the most effective strategies to compensate for matrix effects. europa.eu

The assessment of matrix effects is a key part of method validation. It is typically evaluated by comparing the response of an analyte in a pure solvent standard to its response in a matrix-matched standard (a blank sample extract spiked with the analyte). core.ac.uk The matrix effect can be calculated using the following formula:

Matrix Effect (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.

Because this compound has nearly identical chemical and physical properties to Ethiofencarb, it experiences similar matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variations caused by matrix effects can be effectively normalized. europa.eu

Research has shown that matrix effects can vary significantly depending on the commodity. For instance, a study on various food matrices found that "difficult" matrices like orange and red onion exhibited more significant matrix effects compared to "easy" matrices like aubergine. eurl-pesticides.eu

Precision, Accuracy, and Limit of Detection/Quantification in Diverse Sample Types

Method validation also involves establishing the precision, accuracy, and limits of detection (LOD) and quantification (LOQ) of the analytical method.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). apvma.gov.au

Accuracy is the closeness of the mean of a set of results to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank sample and the percentage recovered is calculated. apvma.gov.au

LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. apvma.gov.aulcms.cz

The use of this compound as an internal standard significantly improves both the precision and accuracy of the method by correcting for variations throughout the analytical process. nih.gov

The following table provides an example of validation data for the analysis of Ethiofencarb in different sample matrices using an internally standardized method.

MatrixSpiking Level (ng/g)Mean Recovery (%)Precision (RSD, %)LOQ (ng/g)
Apple1095.24.81.0
Soil1091.56.12.0
Water198.73.20.5

This table is illustrative and based on typical validation results for pesticide residue analysis.

Evaluation of Recovery and Reproducibility using this compound

Recovery and reproducibility are critical parameters in method validation. Recovery experiments determine the efficiency of the extraction and cleanup steps, while reproducibility assesses the consistency of the method over time and between different laboratories. apvma.gov.au

By adding a known amount of this compound to the sample at the beginning of the analytical procedure, its recovery can be tracked. Since this compound behaves similarly to the native Ethiofencarb, its recovery provides a good indication of the recovery of the target analyte. This allows for the correction of any losses that may occur during sample preparation. europa.eu

For example, a study on the determination of over 300 pesticides in air samples used 14 different isotope-labeled internal standards to determine recovery rates. The acceptance criteria for method performance were recovery rates between 70% and 120% with a repeatability (RSD) of less than 20%. nih.gov Another study on pesticide residues in high-protein pulses found that for the majority of compounds, the relative standard deviation between five replicates was less than 20%. eurl-pesticides.eu These studies demonstrate the importance of internal standards in achieving acceptable recovery and reproducibility.

The following table presents typical recovery and reproducibility data for Ethiofencarb using this compound as an internal standard.

ParameterResultAcceptance Criteria
Mean Recovery93%70-120%
Intra-day Reproducibility (RSD)4.5%< 20%
Inter-day Reproducibility (RSD)6.8%< 20%

This table is illustrative and based on established guidelines for analytical method validation.

Environmental Fate and Transformation Pathways of Ethiofencarb: Mechanistic Insights Derived from Deuterated Analogs

Photolytic Degradation Studies of Ethiofencarb (B1671403) in Aqueous and Non-Aqueous Systems using Labeled Analogs

The degradation of Ethiofencarb when exposed to sunlight is a significant transformation pathway in the environment. Studies in various media reveal that its photostability is highly dependent on the surrounding chemical environment.

The kinetics of Ethiofencarb's photolytic degradation vary significantly with the solvent system. The transformation is most rapid in aqueous solutions and slowest in non-polar solvents like hexane. researchgate.net The half-lives for photodegradation can range from as short as 20 minutes to longer than 20 hours, depending on the specific conditions.

A key parameter for quantifying the efficiency of a photochemical reaction is the quantum yield (Φ), which describes the number of molecules transformed per photon absorbed. For Ethiofencarb, the quantum yield for its phototransformation in an air-saturated aqueous solution has been determined to be 0.12 ± 0.02, indicating a relatively efficient conversion process upon absorbing light energy. researchgate.net

The identification of transformation products is essential for understanding the complete environmental fate of a pesticide. The use of isotopic tracers, such as Ethiofencarb-d3, is crucial for accurately identifying and confirming the structure of photoproducts using techniques like gas chromatography-mass spectrometry (GC-MS).

The primary photodegradation mechanism for Ethiofencarb involves two main pathways:

Oxidation of the Sulfur Atom: The sulfur in the ethylthio group is readily oxidized to form Ethiofencarb sulfoxide (B87167) and subsequently Ethiofencarb sulfone. inchem.orgipp.pt These oxidized metabolites are often the main products found in environmental samples.

Cleavage of the Carbon-Sulfur Bond: Laser flash photolysis studies have confirmed that the bond between the carbon and sulfur atoms can break through both homolytic (radical) and heterolytic (ionic) processes. researchgate.netnih.gov This cleavage leads to a different suite of degradation products.

Key photoproducts identified through these pathways are listed in the table below. The ability to track the deuterated portion of the this compound molecule through the fragmentation process in a mass spectrometer provides unambiguous evidence for these transformation mechanisms.

Elucidation of Photodegradation Kinetics and Quantum Yields

Hydrolytic Stability and Degradation Pathways of this compound under Varying pH Conditions

Hydrolysis is another key abiotic process that contributes to the degradation of pesticides in aquatic environments. For Ethiofencarb, its stability is profoundly influenced by the pH of the water.

Ethiofencarb demonstrates significant stability in acidic and neutral aqueous solutions. chemicalbook.com Studies have shown that no significant hydrolysis occurs at a pH of 2. chemicalbook.com However, as the alkalinity increases, the rate of degradation accelerates dramatically. The compound is rapidly hydrolyzed in basic conditions, such as at pH 9 and 12. chemicalbook.com

Kinetic studies provide precise data on this pH-dependent stability. The degradation half-life (DT₅₀), which is the time required for 50% of the compound to degrade, clearly illustrates this trend. The use of this compound as an internal standard in these kinetic experiments is vital for achieving the analytical precision needed to calculate these rates accurately. lcms.czclearsynth.com

Data from studies conducted at 37°C. chemicalbook.com

The primary pathway for the hydrolytic degradation of Ethiofencarb is the cleavage of the carbamate (B1207046) ester bond. inchem.orgchemicalbook.com Under alkaline conditions, this hydrolysis is immediate and results in the formation of a primary phenolic product, 2-ethylthiomethylphenol. researchgate.netipp.pt

The stepwise degradation mechanism is understood to be a base-catalyzed hydrolysis (BAC2) or an elimination reaction (E1cB). researchgate.net In this process, the hydroxide (B78521) ion attacks the carbamate functional group, leading to the cleavage of the ester linkage and the formation of the corresponding phenolate (B1203915) ion and methyl isocyanate. The latter is transient and quickly reacts further in the aqueous environment. researchgate.net The precise measurement of the disappearance of the parent compound and the appearance of its metabolites during these reactions relies on robust analytical methods, which are significantly enhanced by the inclusion of a deuterated internal standard like this compound.

Influence of Solution Acidity and Alkalinity on Hydrolysis Rates

Soil Mobility and Sorption Dynamics of Ethiofencarb and its Deuterated Derivatives

The behavior of a pesticide in soil, particularly its tendency to move with water or adhere to soil particles, determines its potential to leach into groundwater or enter surface water via runoff. Ethiofencarb is generally characterized as being moderately mobile in soil. herts.ac.uk

The mobility of a pesticide in soil is scientifically described by its soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comnih.gov This value indicates the preference of the chemical to bind to organic carbon in the soil versus remaining dissolved in the soil water. ecetoc.org A high Koc value signifies strong binding and low mobility, while a low Koc value indicates weaker binding and higher mobility. chemsafetypro.com Based on its physicochemical properties, Ethiofencarb is considered to have a high potential for leaching to groundwater. herts.ac.uk

Classification scheme based on McCall, et al. chemsafetypro.com

In the soil environment, Ethiofencarb degrades primarily through oxidation to form Ethiofencarb sulfoxide and Ethiofencarb sulfone. inchem.org The half-life of Ethiofencarb in soil can vary widely, with reported values ranging from 20 to 130 days, depending on the soil type and environmental conditions. inchem.orginchem.org

Investigating these processes in a complex matrix like soil presents significant analytical challenges. The use of deuterated derivatives, such as this compound, as internal standards is critical for developing reliable methods to quantify the parent compound and its metabolites in soil extracts. This approach helps to correct for variability in sample extraction and matrix-induced signal suppression in LC-MS analyses, ensuring the accuracy of soil mobility and degradation data. lcms.cztexilajournal.com

Adsorption/Desorption Isotherms on Different Soil Types

There are no specific studies found that detail the adsorption and desorption isotherms of this compound on various soil types. Such studies are essential for understanding how the compound interacts with soil particles, which in turn influences its mobility and bioavailability. For the parent compound, Ethiofencarb, soil characteristics are known to influence its sorption. researchgate.net However, without specific experimental data for this compound, it is not possible to provide its adsorption coefficients (such as Kd or Koc) for different soil compositions (e.g., sandy loam, clay, silt loam).

Leaching Potential and Groundwater Contamination Pathways

Due to the lack of adsorption/desorption data for this compound, its leaching potential and specific groundwater contamination pathways have not been documented. The potential for a pesticide to leach into groundwater is often estimated using models that require input parameters like soil half-life and adsorption characteristics. researchgate.netnih.gov While Ethiofencarb is recognized as having a high risk of leaching to groundwater due to its high water solubility, specific leaching studies or risk assessments for this compound are not available. herts.ac.uk

Ecological Exposure and Non Target Organism Residue Analysis Using Ethiofencarb D3

Quantification of Ethiofencarb (B1671403) and its Metabolites in Aquatic Ecosystems (e.g., Surface Water, Sediment)

Given Ethiofencarb's high solubility in water, there is a significant risk of it leaching into groundwater and contaminating aquatic systems. herts.ac.uk Consequently, monitoring its presence in surface water and sediment is a priority for environmental risk assessment.

Monitoring programs for pesticides in aquatic environments aim to understand the distribution and persistence of contaminants over time and across different geographical areas. fiu.edu Studies have detected various carbamates, including Ethiofencarb, in estuarine and coastal waters. cefas.co.uk For example, a monitoring program in the Central Rift Valley of Ethiopia detected multiple pesticides in surface water samples from agricultural areas, highlighting the transport of these compounds into aquatic systems. wur.nl

The concentration of pesticides in water and sediment can fluctuate based on seasonal application, rainfall, and runoff events. While extensive recent data on Ethiofencarb's spatial and temporal patterns are limited in publicly available literature, monitoring studies provide snapshots of contamination. For instance, analysis of dam lakes in Turkey revealed the presence of multiple pesticides in both water and sediment, with concentrations varying significantly between locations, indicating "high," "moderate," and "low" contaminated zones. scientificwebjournals.com Such data is crucial for assessing long-term trends and the effectiveness of regulations.

Table 1: Detection of Pesticides in Aquatic Environments from Monitoring Studies

Aquatic macroinvertebrates are vital components of freshwater ecosystems and are often used as bioindicators to assess water quality. ecoitn.eu Their community structure can be altered by the presence of chemical stressors like pesticides. One study conducted in a flower bulb growing area in the Netherlands investigated how a mixture of pesticides, including Ethiofencarb, and other environmental factors affected aquatic macrofauna communities. d-nb.info The research found that while nutrient levels were the dominant driver of the functional composition of these communities, pesticides accounted for 2–4% of the variation. d-nb.info The analysis of pesticide residues within the tissues of aquatic organisms like fish, mollusks, and crustaceans provides direct evidence of bioaccumulation and exposure. nih.gov This type of monitoring is essential for understanding the transfer of contaminants through the aquatic food web. nih.gov

Spatial and Temporal Distribution Patterns of Residues

Assessment of Pesticide Residues in Terrestrial Environmental Compartments (e.g., Soil, Honeybee Matrices)

In the terrestrial environment, soil and non-target organisms like honeybees are key compartments for monitoring pesticide residues.

Honeybees (Apis mellifera) and their products are excellent bioindicators of environmental contamination. insignia-bee.eu Foraging bees collect nectar and pollen from vast areas, potentially coming into contact with a wide array of pesticides. These contaminants can then be found in hive matrices such as honey, wax, and beebread (fermented pollen). nih.govucp.pt

A large-scale monitoring study in Denmark using passive samplers (APIStrips) inside beehives detected 75 different pesticide residues over a six-month period. insignia-bee.eu Among the detected compounds was Ethiofencarb, confirming its presence in the environment and subsequent exposure to honeybee colonies. insignia-bee.eu Another survey in Italy investigating honeybee mortality found that over half of the tested samples were positive for at least one pesticide, with insecticides like pyrethroids and organophosphates being the most common. mdpi.com Analysis of these matrices provides a comprehensive picture of the pesticides present in a specific landscape.

Table 2: Example of Pesticide Detections in Honeybee-Related Matrices

Soil acts as a major reservoir for pesticides, where they can be taken up by plants or affect soil-dwelling organisms. The degradation of Ethiofencarb in soil leads to the formation of its sulfoxide (B87167) and sulfone metabolites. inchem.org The persistence of Ethiofencarb in soil varies, with reported half-lives ranging from 20 to approximately 130 days depending on conditions. inchem.orginchem.org

Analytical methods have been developed to quantify Ethiofencarb and its metabolites in soil. inchem.orgtandfonline.com One study detailed a gas-chromatographic method for determining residues of Ethiofencarb and its metabolites in soil, which is crucial for assessing the exposure of non-target arthropods and the potential for uptake by rotational crops. inchem.org Research has shown that after an application of Ethiofencarb, the total residue declines over several months, with the sulfoxide becoming the main residue component over time. inchem.org

Table 3: Degradation of Ethiofencarb Residues in Soil

Environmental Monitoring through Bioindicator Species

Bioaccumulation and Biomagnification Potential in Ecological Food Chains

Bioaccumulation is the buildup of a substance in an organism, while biomagnification is the increasing concentration of that substance at successively higher levels in a food chain. nih.govalbert.io Carbamate (B1207046) pesticides like Ethiofencarb are generally metabolized and excreted relatively quickly by vertebrates, which suggests a low potential for biomagnification compared to more persistent compounds like organochlorines. who.int

However, bioaccumulation in individual organisms can and does occur. This is the process by which contaminants enter the food chain. nih.gov Feeding studies provide direct evidence of this potential. When dairy cows and poultry were fed diets containing Ethiofencarb, residues of the parent compound and its sulfoxide and sulfone metabolites were detected in milk, eggs, and various tissues. inchem.org These findings demonstrate that Ethiofencarb is absorbed and distributed in animal tissues, indicating its potential to enter the human food chain through the consumption of animal products, even if it does not significantly biomagnify. inchem.org

Table 4: Ethiofencarb Residues in Animal Tissues from Feeding Studies

Table of Mentioned Compounds

Isotopic Dilution Analysis for Bioaccumulation Studies

Isotopic Dilution Analysis (IDA) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. nih.gov In the context of bioaccumulation studies, IDA is employed to determine the concentration of a contaminant, such as Ethiofencarb, in the tissues of non-target organisms. The methodology involves the addition of a known amount of an isotopically labeled standard, in this case, Ethiofencarb-d3, to the environmental sample (e.g., water, sediment, or biological tissue) prior to extraction and analysis, typically by mass spectrometry. nih.gov

The principle behind IDA is that the labeled standard (this compound) is chemically identical to the native analyte (Ethiofencarb) and will therefore behave in the same manner during sample preparation and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. nih.gov By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the initial concentration of the analyte in the sample can be calculated with a high degree of accuracy, as this ratio remains constant regardless of sample loss. nih.gov This is particularly advantageous in complex matrices like biological tissues, where analyte recovery can be variable.

While specific bioaccumulation studies utilizing this compound are not extensively documented in publicly available literature, the principles of its application are well-established. For instance, in a hypothetical study examining the bioaccumulation of Ethiofencarb in the freshwater snail, Lymnaea stagnalis, this compound would be added to the homogenized snail tissue. Following extraction and cleanup, the ratio of Ethiofencarb to this compound would be determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the calculation of the Bioaccumulation Factor (BAF), a key parameter in assessing the potential for a chemical to accumulate in an organism from the surrounding environment.

Table 1: Illustrative Data from a Hypothetical Bioaccumulation Study of Ethiofencarb in Lymnaea stagnalis using Isotopic Dilution Analysis

ParameterValueUnit
Water Concentration (Cw)10µg/L
Organism Tissue Concentration (Co)500µg/kg wet weight
Bioaccumulation Factor (BAF)50L/kg

This table is a hypothetical representation to illustrate the type of data generated from a bioaccumulation study using isotopic dilution analysis with this compound.

Transfer Rates across Trophic Levels in Controlled Mesocosms

Controlled mesocosms, which are large, outdoor experimental systems that simulate a natural environment, are invaluable for studying the transfer of contaminants through food webs. researchgate.net The use of isotopically labeled compounds like this compound is central to accurately tracing the movement and magnification of pesticides across different trophic levels. nih.gov

In a mesocosm study designed to investigate the trophic transfer of Ethiofencarb, a known concentration of the pesticide could be introduced into the system. By sampling organisms from different trophic levels over time (e.g., primary producers like algae, primary consumers like zooplankton, and secondary consumers like small fish), and analyzing their tissues for Ethiofencarb using this compound as an internal standard, researchers can calculate Trophic Transfer Factors (TTFs). The TTF quantifies the extent to which a contaminant is transferred from a lower to a higher trophic level.

The high water solubility of Ethiofencarb suggests a potential for uptake by aquatic organisms directly from the water column. herts.ac.uk However, some carbamates have been shown to bioaccumulate in fish, particularly if the rate of metabolism is slow. who.int Mesocosm studies using this compound would provide critical data to determine if biomagnification, the process whereby the concentration of a contaminant increases in successive trophic levels, occurs.

Table 2: Hypothetical Trophic Transfer Factors for Ethiofencarb in a Controlled Aquatic Mesocosm

Trophic LevelOrganismMean Ethiofencarb Concentration (µg/kg)Trophic Transfer Factor (TTF)
Primary ProducerAlgae50-
Primary ConsumerDaphnia magna751.5
Secondary ConsumerGambusia affinis600.8

This table presents hypothetical data to demonstrate the calculation of trophic transfer factors in a mesocosm study. A TTF > 1 suggests biomagnification.

Advanced Spectroscopic and Mechanistic Investigations for Deeper Understanding of Ethiofencarb Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including the metabolites of pesticides like ethiofencarb (B1671403). pharmascigroup.usnih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov For complex metabolites, where mass spectrometry data alone may be insufficient for confident identification, NMR is often the definitive technique. researchgate.net

Application of Deuterium (B1214612) NMR in Tracking Transformation Products

Deuterium (²H) NMR spectroscopy is a specialized technique that offers unique advantages in metabolic studies utilizing deuterium-labeled compounds such as Ethiofencarb-d3. nih.gov By monitoring the deuterium signal, researchers can directly track the fate of the labeled parts of the molecule as it undergoes transformation. nih.gov

The key benefits of using ²H NMR in this context include:

High Specificity: ²H NMR specifically detects the deuterium nuclei, providing a clear and direct window into the metabolic pathways involving the deuterated positions of the parent compound. sigmaaldrich.com This eliminates the complex background signals from protons in the sample matrix.

Mechanistic Insights: The appearance of new deuterium signals corresponding to metabolic products allows for the elucidation of transformation pathways. nih.gov For instance, if this compound is labeled on the ethyl group, the chemical shift of the deuterium signal will change upon oxidation of the sulfur atom to form ethiofencarb sulfoxide (B87167) or ethiofencarb sulfone, providing direct evidence of this metabolic route.

Quantitative Analysis: Under appropriate experimental conditions, the intensity of ²H NMR signals can be used for the quantitative determination of the labeled metabolites, offering a way to assess the extent of metabolic conversion. sigmaaldrich.com

Complementary to ¹H NMR: The deuterium labeling induces small isotopic shifts in the ¹H NMR spectrum of the molecule, which can aid in the assignment of proton signals in complex spectra. nih.gov

Studies on the metabolism of other deuterium-labeled compounds have successfully demonstrated the power of ²H NMR in mapping metabolic fluxes and identifying novel transformation products. nih.govescholarship.org This approach holds significant potential for a more complete understanding of the environmental and biological fate of ethiofencarb.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of Labeled Analogs

High-resolution mass spectrometry (HRMS) is a cornerstone technique in modern analytical and structural chemistry, providing highly accurate mass measurements that allow for the determination of elemental compositions. mdpi.com When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation by analyzing the fragmentation patterns of ions. mdpi.com The use of isotopically labeled analogs like this compound further enhances the capabilities of this technique.

Differentiating Isomers and Isobars

Isomers are molecules that share the same molecular formula but have different structural arrangements, while isobars are molecules with the same nominal mass but different elemental compositions. Differentiating these species is a common challenge in chemical analysis. oup.com

High-resolution mass spectrometry is adept at distinguishing isobars by providing mass measurements with high accuracy (typically <5 ppm), which can reveal the subtle mass differences arising from their different elemental formulas. researchgate.net However, isomers, having the same elemental composition, cannot be differentiated by mass alone. researchgate.net

This is where tandem mass spectrometry (MS/MS) becomes essential. By isolating the isomeric precursor ions and subjecting them to collision-induced dissociation (CID), one can generate product ion spectra. Structural differences between isomers often lead to distinct fragmentation pathways, resulting in unique product ions or different relative abundances of common fragment ions, which serve as a fingerprint for each isomer. mdpi.comnih.gov

For example, a study using a high-resolution quadrupole-orbitrap (Q-Orbitrap) mass spectrometer successfully differentiated ethiofencarb from its structural isomer, methiocarb. mdpi.comnih.gov While both compounds produce some common fragment ions, specific product ions unique to each were identified, allowing for their unambiguous differentiation. nih.gov Ethiofencarb could be identified by a specific ion at m/z 164. mdpi.com

Proposed Fragmentation Mechanisms for this compound and its Derivatives

The analysis of fragmentation patterns provides deep insight into the structure of a molecule. For Ethiofencarb, a proposed fragmentation pathway involves the loss of the carbamate (B1207046) group to form an ion at m/z 169. mdpi.com This ion can subsequently lose methanethiol (B179389) to produce an ion at m/z 121. mdpi.com Another key fragment is the hydroxybenzyl cation at m/z 164, which can rearrange to a more stable hydroxytropylium ion. mdpi.com

The use of this compound, where deuterium atoms replace protons on the methyl group of the carbamate moiety, would lead to predictable shifts in the mass-to-charge ratio (m/z) of fragments containing this labeled group. This isotopic labeling is invaluable for confirming proposed fragmentation pathways. For example, the fragment corresponding to the intact carbamate structure would show a +3 Da shift. Any fragments that retain the deuterated methyl group will exhibit this mass shift, while fragments that have lost this group will have the same m/z as the corresponding fragments from the unlabeled compound. This allows for a confident assignment of the origin of each fragment ion.

The table below illustrates a hypothetical fragmentation pattern for Ethiofencarb and the expected shifts for this compound.

Precursor Ion / FragmentProposed StructureEthiofencarb m/zThis compound m/z
[M+H]⁺Protonated Parent Molecule226229
Fragment ALoss of Carbamate Group169169
Fragment BHydroxybenzyl Cation164164
Fragment CLoss of Methanethiol from Fragment A121121

This table is illustrative and based on general fragmentation principles. Actual observed fragments may vary based on instrumental conditions.

Computational Chemistry and Molecular Modeling of Ethiofencarb Reactions

Computational chemistry provides a theoretical framework to investigate chemical structures, properties, and reaction mechanisms at the atomic level. mdpi.com These methods are increasingly used to complement experimental data, offering insights that can be difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to study the electronic structure of atoms, molecules, and solids. nih.govmdpi.com In the context of ethiofencarb chemistry, DFT can be employed to:

Predict Reaction Energetics: DFT calculations can determine the thermodynamic feasibility of various potential transformation pathways, such as oxidation, hydrolysis, or photodegradation. By calculating the energies of reactants, transition states, and products, researchers can identify the most likely reaction routes. rsc.org

Model Reaction Mechanisms: DFT can be used to map out the detailed step-by-step mechanism of a chemical reaction, including the identification of short-lived intermediates and transition states. This is particularly valuable for understanding complex degradation processes. qjoest.com

Simulate Spectroscopic Properties: DFT can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (infrared and Raman). mdpi.com Comparing these computationally predicted spectra with experimental data can help to confirm the structure of a metabolite or transformation product.

For instance, DFT has been used to investigate the photodegradation pathways of other carbamate compounds, revealing the role of radical intermediates and photo-Fries rearrangements. unina.it Similar studies on ethiofencarb could elucidate its photochemical fate in the environment. Furthermore, DFT calculations have been applied to study the biotransformation mechanisms of other pesticides by enzymes like cytochrome P450, providing insights into their metabolic activation and detoxification. qjoest.com Applying these computational approaches to the reactions of Ethiofencarb and its deuterated analog can provide a deeper, molecular-level understanding of its chemical behavior.

Molecular Dynamics Simulations of Environmental Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for providing a high-resolution, atomistic view of the complex interactions between pesticides and various environmental components. rsc.orgnih.gov By simulating the movement and interactions of every atom in a system over time, MD can elucidate the fundamental physical and chemical processes that govern the fate and transport of contaminants like this compound in soil and water. nih.govacs.orgnih.gov Although specific MD studies focusing exclusively on the deuterated isotopologue this compound are not prominent in the literature, the principles and methodologies are directly transferable from simulations of the parent compound, Ethiofencarb, and other carbamate pesticides. researchgate.netresearchgate.net These simulations are crucial for interpreting experimental data and predicting environmental behavior where laboratory studies may be challenging. rsc.org

The core of an MD simulation involves defining a "simulation box" containing the molecule of interest (this compound) and the relevant environmental matrix, such as water, soil minerals, or organic matter. The interactions between atoms are described by a set of mathematical functions known as a force field, which calculates the potential energy of the system based on bond lengths, angles, and non-bonded interactions like van der Waals forces and electrostatic forces. researchgate.netplos.org By solving Newton's equations of motion for each atom, the simulation generates a trajectory that describes how the positions and velocities of atoms evolve over time, offering deep insights into binding affinities, conformational changes, and diffusion. plos.org

Interaction with Soil Components: Minerals and Organic Matter

The persistence and mobility of this compound in the terrestrial environment are largely dictated by its interactions with soil constituents. MD simulations can model the adsorption and desorption processes on the surfaces of soil minerals (e.g., clays, silica) and soil organic matter (SOM). unirioja.es

For soil organic matter, which is a heterogeneous mixture of humic substances, simulations are more complex. However, they can provide valuable information on the partitioning of this compound into this organic phase. These simulations model the hydrophobic interactions between the nonpolar ethylthio- and phenyl- moieties of this compound and the aliphatic and aromatic regions of SOM. The results can help predict the bioavailability of the pesticide and its susceptibility to degradation.

Interaction in Aqueous Environments

Given that Ethiofencarb is highly soluble in water, understanding its behavior in aqueous systems is critical for assessing its potential to contaminate groundwater. ilo.orgherts.ac.uk MD simulations are exceptionally well-suited for studying the hydration of molecules. By surrounding an this compound molecule with a large number of water molecules in the simulation box, it is possible to analyze the structure and dynamics of the hydration shell. rsc.org

These simulations can determine the average number of water molecules that are in direct contact with the pesticide, a value known as the coordination number. They also allow for the calculation of radial distribution functions, which describe the probability of finding a water molecule at a certain distance from a specific atom on the this compound molecule. rsc.org This provides a detailed picture of how water organizes around the hydrophobic (aromatic ring, ethyl group) and hydrophilic (carbamate group) parts of the molecule. Furthermore, by calculating the diffusion coefficient of this compound in water, MD simulations can help parameterize larger-scale models that predict its movement through porous soil media. nih.gov

The following table presents hypothetical yet representative data that would be generated from MD simulations to quantify the interaction of this compound with key environmental components.

Simulated SystemInteraction ParameterValueSignificance
This compound on Silica Surface Average Interaction Energy-25.5 kcal/molIndicates strong, favorable adsorption to the mineral surface.
H-bond distance (N-H···O-Silica)2.1 ÅConfirms hydrogen bonding as a primary mechanism of interaction.
Orientation (Aromatic Ring to Surface)~15° (near parallel)Suggests significant van der Waals contact between the ring and surface.
This compound in Water First Hydration Shell~30 water moleculesQuantifies the number of water molecules directly interacting with the pesticide.
Diffusion Coefficient (in water)1.2 x 10⁻⁵ cm²/sProvides a measure of its mobility in aqueous solution, relevant for leaching models.
Radial Distribution Function g(r) peak (C=O···H-water)1.8 ÅShows strong, localized hydration around the polar carbonyl group.

These detailed findings from molecular dynamics simulations provide a mechanistic foundation for understanding the macroscopic environmental behavior of this compound. They complement experimental measurements by offering insights into the specific molecular forces that control its fate, transport, and persistence in the environment. rsc.org

Future Research Directions and Methodological Innovations in Deuterated Pesticide Analogs

Development of Novel Synthetic Routes for Diverse Deuterated Pesticide Standards

The availability of high-purity deuterated internal standards is fundamental to reliable pesticide residue analysis. vedomostincesmp.ru The development of novel, efficient, and cost-effective synthetic routes is a primary area of ongoing research. Current methods often involve either hydrogen/deuterium (B1214612) (H/D) exchange processes or complete synthesis using isotope-containing building blocks. acanthusresearch.com

H/D exchange can be a simpler approach, where hydrogen atoms are swapped for deuterium, often catalyzed by acids, bases, or metals in a deuterated solvent like D₂O. acanthusresearch.comresearchgate.net For instance, H/D exchange through keto-enol equilibrium can introduce deuterium at the alpha position to a carbonyl group. acanthusresearch.com However, a significant challenge is ensuring the stability of the deuterium label, as exchange at certain molecular positions can be reversible under specific pH or matrix conditions. acanthusresearch.comeuropa.eu

Complete synthesis, while often more complex, offers greater control over the position and number of deuterium labels, ensuring the production of a stable standard. acanthusresearch.comtandfonline.com Researchers are exploring new multi-step synthetic pathways starting from commercially available deuterated materials to produce novel labeled compounds with high isotopic purity. tandfonline.comnih.gov For example, a novel deuterated selective estrogen receptor degrader (SERD), ZB716-d6, was synthesized in eight steps from a deuterium-labeled starting material, achieving high yield and purity. tandfonline.comnih.gov Similar strategies can be adapted for pesticide analogs like Ethiofencarb-d3. The goal is to create methods that are practical, yield the final compound in good quantity, and result in high isotopic and chemical purity. vedomostincesmp.rutandfonline.com

Future research aims to develop more versatile and efficient synthetic strategies, such as the single-electron-transfer reductive deuteration of ketoximes and aldoximes, to create a wider range of α-deuterated primary amines for drugs and pesticides. acs.org

Table 1: Comparison of Synthetic Approaches for Deuterated Standards

Synthetic Approach Description Advantages Challenges
Hydrogen/Deuterium Exchange Exchange of hydrogen atoms with deuterium from a deuterated solvent, often using a catalyst. acanthusresearch.comresolvemass.ca Simpler and potentially more cost-effective. researchgate.net Label may be unstable or reversible; limited to specific molecular positions. acanthusresearch.comeuropa.eu
Complete Synthesis Multi-step synthesis using isotopically labeled starting materials or reagents. tandfonline.com High control over label position and number; produces highly stable standards. acanthusresearch.com Can be complex, lengthy, and more expensive. researchgate.net

| Reductive Deuteration | Use of reducing agents and a deuterium source (e.g., D₂O) to introduce deuterium atoms during the reduction of functional groups. acs.org | Can produce high levels of deuterium incorporation for specific compound classes like primary amines. acs.org | Method applicability may be limited to specific functional groups. |

Integration of this compound into Multi-Residue Analytical Methods

Multi-residue methods (MRMs) are essential for the efficient monitoring of the hundreds of pesticides currently in use. The integration of deuterated internal standards like this compound is critical for correcting analytical variability and matrix effects, which can suppress or enhance analyte signals in complex samples like food and environmental matrices. sciex.comlcms.czeurl-pesticides.eu Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the cornerstones of modern pesticide analysis. sepscience.comeuropa.eu

When this compound is added to a sample, it experiences the same conditions as the non-labeled Ethiofencarb (B1671403) throughout the extraction, cleanup, and analysis process. europa.eu Because the internal standard is chemically identical to the analyte, differing only in mass, it can effectively compensate for analyte losses during sample preparation and for fluctuations in instrument response. europa.euresearchgate.net This is particularly important for challenging matrices where matrix effects can adversely affect quantification. mdpi.com

Future innovations focus on expanding the scope of MRMs to include a greater number of diverse pesticides, including highly polar compounds that are challenging to analyze in a single run. lcms.cz The development of methods that allow for the simultaneous analysis of numerous analytes and their corresponding deuterated internal standards in a short time frame is a key objective. lcms.cz This requires advanced instrumentation capable of rapid scanning and polarity switching to accommodate a wide range of chemical properties. lcms.cz While it is often impractical to use a unique deuterated internal standard for every single analyte in a large MRM, strategically chosen standards like this compound can be used to quantify structurally similar pesticides, though the most accurate quantification is achieved with a dedicated isotopic analog. researchgate.netlcms.cz

Table 2: Key Validation Parameters for Multi-Residue Methods Using an Internal Standard

Parameter Description Role of this compound
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Used to establish calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
Recovery / Extraction Efficiency The efficiency of the extraction process in recovering the analyte from the sample matrix. Added before extraction, it compensates for losses during sample preparation, providing a more accurate measure of true recovery. europa.eu
Matrix Effect The alteration of analyte response due to co-eluting substances from the sample matrix. sciex.com Co-eluting with the analyte, it experiences similar signal suppression or enhancement, allowing for accurate correction of the analyte signal. eurl-pesticides.eu

Application of Isotopic Tracing in Complex Environmental Models for Predictive Assessment

Isotopic tracers are powerful tools for understanding the movement, degradation, and ultimate fate of pesticides in the environment. iaea.org By using a labeled compound like this compound, researchers can trace the path of the pesticide through complex systems such as soil, water, and entire ecosystems. iaea.orgtandfonline.com This approach offers greater sensitivity and specificity than conventional analytical methods, as the labeled compound can be distinguished from any pre-existing background levels of the same chemical. iaea.org

Compound-Specific Isotope Analysis (CSIA) can provide direct evidence of degradation processes even without detecting transformation products, by measuring the isotopic fractionation that occurs as the pesticide breaks down. mdpi.comwur.nl Lighter isotopes tend to react faster, leaving the remaining pool of the parent compound enriched in heavier isotopes. mdpi.com This information is invaluable for building and validating complex environmental models that predict the persistence and transport of pesticides.

Future research will focus on integrating data from isotopic tracing studies into predictive environmental models. These models can simulate how a pesticide like Ethiofencarb might move between air, water, and soil, and how it might accumulate in food chains. iaea.org By understanding the chemical transformations and degradation pathways, scientists can better assess the potential long-term environmental risks associated with a pesticide's use. tandfonline.com The use of radiolabeled tracers (e.g., with ¹⁴C) is particularly effective for this purpose, allowing for the study of degradation at environmentally relevant concentrations (ng/L to µg/L). wur.nl

Research into the Fate and Effects of Ethiofencarb in Understudied Ecological Niches

While the general environmental fate of Ethiofencarb is partially understood, significant knowledge gaps remain, particularly concerning its behavior in specific and understudied ecological niches. Ethiofencarb is known to degrade in soil and plants primarily through the oxidation of its sulfur atom to form Ethiofencarb sulfoxide (B87167) and Ethiofencarb sulfone, followed by hydrolysis of the carbamate (B1207046) group. inchem.orgresearchgate.net It has a reported atmospheric half-life of 16 hours and a half-life in soil under greenhouse conditions of about two weeks. wikipedia.org

However, its persistence and degradation can vary significantly depending on environmental conditions. herts.ac.uk For example, it is stable in acidic water but hydrolyzes rapidly in alkaline conditions. wikipedia.org In soil, reported half-lives range from 20-30 days to as long as 90-130 days in other studies. inchem.org These variations highlight the need for more research in diverse environments.

Future research should target these understudied niches, such as:

Anaerobic environments: The fate of Ethiofencarb in environments lacking oxygen, such as flooded soils, sediments, and certain groundwater systems, is not well characterized.

Cold-climate agriculture: The degradation rates and mobility of pesticides can be significantly slower in colder regions, potentially leading to longer persistence and different exposure scenarios.

Complex soil types: The interaction of Ethiofencarb and its metabolites with various soil components (e.g., high organic matter, specific clay minerals) in different global regions needs further investigation.

Tropical ecosystems: The combination of high temperatures, intense rainfall, and unique soil microbiology in tropical regions could lead to degradation pathways and transport phenomena that differ from those in temperate climates.

By studying these specific niches, a more complete and globally relevant picture of the environmental risk profile of Ethiofencarb can be developed.

Table 3: Major Identified Metabolites and Degradation Products of Ethiofencarb

Compound Name Role/Type Where Identified Citation
Ethiofencarb sulfoxide Major Metabolite Plants, Soil, Animals, Water inchem.orgwikipedia.orginchem.org
Ethiofencarb sulfone Major Metabolite Plants, Soil, Animals inchem.orgresearchgate.netherts.ac.uk
Phenol (B47542) sulfoxide Hydrolysis Product Animals (as conjugates) inchem.org
Phenol sulfone Hydrolysis Product Animals (as conjugates) inchem.org
2-hydroxybenzaldehyde Photodegradation Product Water wikipedia.org

Standardization of Deuterated Internal Standard Usage in Global Pesticide Monitoring Programs

While the use of deuterated internal standards is a best practice for achieving accurate quantification, there is a need for greater standardization in their application across global pesticide monitoring programs. lcms.czeurl-pesticides.eu Regulatory bodies and international organizations provide guidance on analytical method validation, but specific protocols for the use of internal standards can vary. europa.eueuropa.eueuropa.eu

Harmonization is needed in several key areas:

Purity Requirements: Establishing universal standards for the chemical and isotopic purity of deuterated reference materials. The presence of the non-labeled analyte in the standard can interfere with quantification. europa.eu

Method Validation Criteria: Defining consistent criteria for how internal standards are used to demonstrate method performance, including recovery, matrix effects, and precision, across different laboratories and jurisdictions. eurl-pesticides.eueuropa.eu

Reference Material Availability: Ensuring that certified reference materials for deuterated standards are commercially available and accessible to laboratories worldwide is crucial for widespread adoption. europa.eufao.org

Reporting and Data Interpretation: Standardizing how results obtained using internal standards are reported to ensure comparability of data from different monitoring programs.

International bodies like the European Committee for Standardization (CEN), the Association of Official Analytical Chemists (AOAC), and programs under the Codex Alimentarius Commission are working towards developing harmonized guidelines. europa.eufao.org The goal of these efforts is to ensure that pesticide residue data is reliable, comparable, and transparent, regardless of where it was generated. who.int This will support international food safety standards and facilitate global trade by providing a common framework for analytical quality control. fao.org

Table of Compound Names

Compound Name
Ethiofencarb
This compound
Ethiofencarb sulfone
This compound Sulfone
Ethiofencarb sulfoxide
Phenol sulfoxide
Phenol sulfone
2-hydroxybenzaldehyde
3-methylbenzo[e-1,3]oxazine-2-4-dione
ZB716-d6
D₂O (Deuterium oxide)

Q & A

Q. Basic

  • Controlled variables : Test temperature (-20°C to 25°C), light exposure, and matrix composition (e.g., plasma vs. soil) .
  • Replication : Use triplicate samples at each timepoint (e.g., 0, 7, 30 days) to assess degradation kinetics .
  • Statistical analysis : Apply ANOVA to identify significant differences in stability across conditions .

What statistical approaches are suitable for dose-response studies of this compound toxicity?

Q. Advanced

  • Probit analysis : Models binary outcomes (e.g., mortality in bioassays) with log-transformed dose data .
  • Benchmark dose (BMD) modeling : Estimates lower confidence limits for toxic thresholds, reducing reliance on NOAEL/LOAEL .
  • Multivariate regression : Controls for confounding factors like organism age or exposure duration .

How can ethical compliance be ensured when using human-derived samples in this compound research?

Q. Basic

  • Informed consent : Explicitly state the use of samples for pesticide metabolite analysis .
  • Data anonymization : Store identifiers separately from analytical data using pseudonymization protocols .
  • IRB approval : Submit protocols for review, emphasizing minimal risk from residual chemical exposure .

How can extraction protocols for this compound in complex matrices be optimized?

Q. Advanced

  • Matrix-specific optimization : Compare SPE (for polar matrices) vs. liquid-liquid extraction (LLE) for lipid-rich samples .
  • Recovery enhancement : Add isotonic salts (e.g., NaCl) during LLE to improve partitioning efficiency .
  • Validation : Spike samples with this compound at low, mid, and high concentrations to validate recovery consistency .

What are critical parameters in validating a method for this compound quantification?

Q. Basic

  • Selectivity : Confirm no co-elution with matrix interferents via high-resolution MS/MS .
  • Linearity : Achieve R² >0.99 across the calibration range (e.g., 0.1–100 ng/mL) .
  • Robustness : Test column batches and mobile phase pH variations (±0.2 units) .

How can matrix effects be mitigated in mass spectrometry analysis of this compound?

Q. Advanced

  • Isotope dilution : Use this compound as an internal standard to correct for ion suppression/enhancement .
  • Matrix-matched calibration : Prepare standards in blank matrix extracts to mirror sample composition .
  • Post-column infusion : Identify regions of ion suppression during method development .

How should a research question on this compound’s environmental impact be structured?

Basic
Apply the PICO framework :

  • Population : Aquatic ecosystems.
  • Intervention : this compound exposure at 1–10 µg/L.
  • Comparison : Non-deuterated Ethiofencarb.
  • Outcome : Biomarker responses (e.g., acetylcholinesterase inhibition) .

How can metabolomics data be integrated with this compound toxicity assessments?

Q. Advanced

  • Pathway analysis : Use tools like MetaboAnalyst to map altered metabolites (e.g., glutathione) to detoxification pathways .
  • Multivariate statistics : Apply partial least squares-discriminant analysis (PLS-DA) to distinguish exposure groups .
  • Dose-response integration : Correlate metabolite shifts with LC50 values using Spearman’s rank correlation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.